5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (O-1918) is a synthetic compound studied for its interactions with the endocannabinoid system. [, ] While its exact classification remains a subject of ongoing research, it has been identified as a potential antagonist or modulator of specific cannabinoid receptors, particularly those distinct from the well-characterized cannabinoid receptors CB1 and CB2. [] This compound plays a crucial role in scientific research, primarily in investigating the complexities of the endocannabinoid system and exploring its therapeutic potential in various physiological processes. [, , , , ]
O-1602 was developed as part of research into cannabinoids that do not primarily act through the traditional cannabinoid receptors (CB1 and CB2) but instead target GPR55 and GPR18. This classification places O-1602 within a novel category of cannabinoid ligands that hold promise for therapeutic applications in various conditions, including inflammatory bowel diseases and metabolic disorders .
The synthesis of O-1602 involves several chemical reactions to construct its complex molecular structure. The compound can be synthesized through a multi-step process starting from simpler organic precursors. Specific details about the synthetic pathway are not extensively documented in the literature, but it typically involves the formation of the core aromatic structure followed by functionalization to introduce the necessary substituents.
In laboratory settings, O-1602 is often prepared in solution, using solvents such as methyl acetate or dimethyl sulfoxide for dissolution before administration in biological assays . The purity and concentration of synthesized O-1602 are critical for ensuring reproducibility in experimental results.
O-1602 participates in several biochemical reactions primarily through its interaction with GPR55 and GPR18 receptors. These interactions can modulate various signaling pathways involved in inflammation, pain response, and metabolic regulation. For instance, studies have shown that O-1602 can inhibit neutrophil migration, which is crucial for its anti-inflammatory effects .
Additionally, O-1602 has been implicated in the modulation of neurotransmitter release and may influence pathways related to bladder contractility and mood regulation . Its ability to affect these pathways suggests a complex interplay between receptor activation and subsequent physiological responses.
The mechanism of action for O-1602 primarily involves its role as an agonist for GPR55 and GPR18. Upon binding to these receptors, O-1602 initiates intracellular signaling cascades that lead to various biological effects:
O-1602 exhibits several notable physical properties:
Chemical properties include its stability under physiological conditions, although specific degradation pathways have not been extensively studied. Its reactivity is primarily dictated by the presence of hydroxyl groups which can participate in hydrogen bonding and influence solubility.
O-1602 has garnered interest for its potential applications in various fields:
O-1602 (chemical name: 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol) is a synthetic atypical cannabinoid with the molecular formula C₁₇H₂₂O₂ and a molecular weight of 258.36 g/mol [1] [5] [10]. The compound features a dihydroxybenzene ring linked to a chiral cyclohexenyl substituent, creating a specific stereochemical configuration ((1'R,2'R)-5',6-dimethyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,4-diol) critical for its biological activity [5] [10]. Its structure is an analog of abnormal cannabidiol (Abn-CBD), retaining the resorcinol moiety characteristic of phytocannabinoids but lacking the terpenophenolic core of classical cannabinoids like Δ⁹-THC [5].
O-1602 typically appears as a white to light yellow oil or is supplied pre-dissolved in methyl acetate (10 mg/mL) for experimental use [1] [7] [10]. It has limited aqueous solubility but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO), with a solubility of 100 mg/mL (387.06 mM) in DMSO [7]. The compound is stable when stored at -20°C, though solutions should be used promptly due to potential degradation [1] [10]. Its structural rigidity facilitates specific receptor interactions while avoiding engagement with classical cannabinoid receptors [5].
Table 1: Fundamental Chemical Properties of O-1602
Property | Specification |
---|---|
Chemical Formula | C₁₇H₂₂O₂ |
Molecular Weight | 258.36 g/mol |
CAS Number | 317321-41-8 |
IUPAC Name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol |
Storage Conditions | -20°C (solid); -80°C (solutions) |
Solubility | Soluble in methyl acetate (10 mg/mL), DMSO (100 mg/mL) |
O-1602 exhibits potent agonist activity at the orphan G protein-coupled receptor GPR55, with an EC₅₀ value of 13 nM, significantly lower than its activity at classical cannabinoid receptors [1]. This activation triggers downstream signaling through Gα₁₂/₁₃ and Gαq proteins, leading to RhoA activation, intracellular calcium mobilization, and subsequent activation of Rho-associated kinase (ROCK), nuclear factor of activated T-cells (NFAT), and CREB pathways [1] [3] [8]. These signaling cascades underlie O-1602's diverse physiological effects, including neural stem cell proliferation, anti-inflammatory actions, and modulation of smooth muscle contractility [1] [3].
The compound also acts as a biased agonist at GPR18, inducing calcium flux and MAPK activation without promoting β-arrestin recruitment [2] [6]. This functional selectivity contributes to its unique pharmacological profile. In cellular models, O-1602 (10–1000 nM) increases intracellular calcium levels in adipocytes and pancreatic β-cells, enhancing insulin secretion and lipid accumulation [2] [4]. Its effects on neutrophil migration (IC₅₀: 33 nM) and microglial activation further demonstrate functional engagement of these receptors in inflammatory contexts [1] [7].
Table 2: Receptor Binding and Functional Activity of O-1602
Receptor | Affinity/EC₅₀ | Signaling Pathways | Functional Outcomes |
---|---|---|---|
GPR55 | 13 nM (EC₅₀) | Gα₁₂/₁₃, RhoA, NFAT, Calcium flux | Neural stem cell proliferation, Anti-nociception |
GPR18 | Biased agonist | Calcium flux, MAPK | Inhibition of neutrophil migration |
CB1 | >30,000 nM | Not applicable | No significant activity |
CB2 | >30,000 nM | Not applicable | No significant activity |
A defining feature of O-1602 is its negligible binding affinity for classical cannabinoid receptors CB1 and CB2, with EC₅₀ values exceeding 30,000 nM in functional assays [1] [5]. This receptor selectivity differentiates it from psychoactive cannabinoids like THC and underpins its lack of central psychotropic effects. Radioligand binding studies confirm this selectivity, showing no displacement of [³H]-CP55,940 from CB1 or CB2 receptors at concentrations where O-1602 potently activates GPR55 [1] [5]. The molecular basis for this selectivity lies in O-1602's inability to adopt the conformation required for the orthosteric binding pockets of CB1/CB2 receptors, as revealed through molecular docking studies [9].
While comprehensive pharmacokinetic data in humans is limited, rodent studies reveal that O-1602 administered intraperitoneally (5 mg/kg) distributes widely to peripheral tissues and the central nervous system, with significant effects observed in the liver, kidneys, adipose tissue, and brain [4] [6]. Its lipophilic nature facilitates blood-brain barrier penetration, enabling central actions such as neural stem cell proliferation in the hippocampus [1] [3]. Subchronic administration (0.1–1 mg/kg/day for 6 weeks) reduces body weight and fat mass in diet-induced obese rats but induces morphological changes in hepatic and renal tissues, suggesting tissue-specific accumulation or metabolism [6].
Pharmacodynamically, O-1602 modulates multiple physiological systems:
O-1602 belongs to a growing class of atypical cannabinoids with activity at non-CB1/CB2 receptors. Unlike cannabidiol (CBD), which antagonizes GPR55, O-1602 acts as a potent agonist [5] [6]. Its structural analog O-1918 functions primarily as a GPR18 antagonist and weak GPR55 antagonist, contrasting with O-1602's agonist profile at both receptors [2] [6]. This divergence explains their opposing effects in some models: O-1602 increases intracellular calcium in adipocytes, while O-1918 does not [2].
Abnormal cannabidiol (Abn-CBD) shares structural similarities with O-1602 and activates GPR18, but exhibits weaker GPR55 agonism [6]. In diabetic models, Abn-CBD restores adiponectin and nitric oxide levels, whereas O-1918 blunts these effects [6]. Unlike CBD, which promotes browning of adipocytes, O-1602 enhances lipid accumulation in 3T3-L1 cells [4] [6].
Table 3: Comparative Pharmacology of Atypical Cannabinoids
Compound | Primary Targets | Key Functional Differences from O-1602 | Shared Effects |
---|---|---|---|
O-1602 | GPR55 agonist, GPR18 agonist | Reference compound | Anti-inflammatory, Metabolic modulation |
CBD | GPR55 antagonist | Antagonizes O-1602 effects at GPR55 | Anti-inflammatory, Neuroprotection |
O-1918 | GPR18 antagonist | Blocks O-1602-induced calcium flux | Limited anti-inflammatory activity |
Abn-CBD | GPR18 agonist | Weaker GPR55 activation; Stronger endothelial effects | Vasorelaxation, Anti-inflammation |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: